1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate (CAS 154632-86-7) is an enantiopure, N-Cbz-protected, and methyl ester-functionalized aziridine building block. In synthetic procurement, it is primarily sourced as a highly reactive, "activated" electrophile for the stereospecific synthesis of unnatural D-amino acids, β-substituted-α-amino acids, and complex chiral heterocycles. The combination of the electron-withdrawing benzyloxycarbonyl (Cbz) group and the methyl ester not only lowers the LUMO of the aziridine ring to facilitate mild nucleophilic ring-opening but also provides a highly orthogonal protection strategy compared to standard Boc or Tosyl derivatives [1].
Substituting this specific (R)-N-Cbz-methyl ester construct with common alternatives introduces severe downstream processing penalties. Replacing the N-Cbz group with an N-Tosyl (N-Ts) group requires harsh, cryogenic dissolving-metal reductions (e.g., Na/NH3 at -78 °C) or single-electron transfer reagents (SmI2) for deprotection, which frequently degrade complex or sensitive intermediates. Conversely, N-Boc substitution introduces acid sensitivity, precluding the use of strong Lewis acids during ring-opening steps. Furthermore, substituting the methyl ester with a tert-butyl ester forces the use of strong acids (like TFA) for saponification, while racemic or (S)-enantiomer substitutions completely invert or destroy the required stereocenters in target-oriented synthesis [1].
The N-Cbz protection in 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate offers a significant process advantage over N-Tosyl (N-Ts) protected analogs. While N-Ts aziridines require harsh reductive cleavage (e.g., Na/liquid NH3 at -78 °C) that typically yields 60-75% and is hazardous to scale, the N-Cbz group is quantitatively removed (>95% yield) via mild catalytic hydrogenation (Pd/C, H2) at room temperature [1].
| Evidence Dimension | Deprotection Yield and Conditions |
| Target Compound Data | >95% yield (Pd/C, H2, 25 °C, neutral) |
| Comparator Or Baseline | 60-75% yield (Na/NH3, -78 °C, harsh reductive) |
| Quantified Difference | ~20-35% higher yield with elimination of cryogenic/hazardous reagents |
| Conditions | Standard deprotection of nitrogen in complex amino acid synthesis |
Eliminating cryogenic dissolving-metal reductions drastically lowers scale-up costs and prevents the degradation of sensitive functional groups.
As an activated aziridine, this compound demonstrates extreme regiocontrol when subjected to nucleophilic attack (e.g., with organocuprates or thiols). The electron-withdrawing Cbz group directs attack predominantly to the less hindered C-3 position, yielding β-substituted α-amino acid derivatives with >95:5 regioselectivity. In contrast, unactivated N-alkyl or N-H aziridines exhibit poor regiocontrol and require aggressive heating (>100 °C) to force the reaction, often leading to complex mixtures of C-2 and C-3 opened products [1].
| Evidence Dimension | C-3 vs C-2 Attack Regioselectivity |
| Target Compound Data | >95:5 preference for C-3 attack (at 20-50 °C) |
| Comparator Or Baseline | Poor regiocontrol and low conversion (unactivated N-H aziridines) |
| Quantified Difference | Near-absolute regiocontrol vs. mixed isomer generation |
| Conditions | Nucleophilic ring-opening with soft nucleophiles (e.g., organocuprates) |
High regioselectivity eliminates the need for costly chromatographic separations of isomeric byproducts during building block synthesis.
The methyl ester functionality of 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate allows for mild basic hydrolysis (e.g., LiOH in THF/H2O at 0-25 °C) to yield the free carboxylic acid in hours. If a buyer were to substitute this with a tert-butyl ester analog, the hydrolysis would require strong acidic conditions (e.g., neat TFA or HCl), which would simultaneously cleave any Boc-protected amines or acid-sensitive ethers present in the intermediate [1].
| Evidence Dimension | Hydrolysis Conditions |
| Target Compound Data | Mild basic (LiOH, 0-25 °C) |
| Comparator Or Baseline | Strong acidic (TFA, 25 °C) for tert-butyl ester |
| Quantified Difference | Complete preservation of acid-sensitive groups vs. forced cleavage |
| Conditions | Ester deprotection in the presence of orthogonal acid-sensitive groups |
Mild saponification is critical for multi-step syntheses where orthogonal protecting groups must remain intact.
Utilizing the high C-3 regioselectivity and mild ring-opening conditions of 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate to produce unnatural D-amino acids and β-substituted derivatives for peptide drug discovery [1].
Leveraging the N-Cbz group's stability to TFA, allowing the aziridine to be incorporated into sequences where Boc groups are removed, before final Pd/C deprotection [1].
Using the mild methyl ester saponification profile to couple the aziridine core to complex APIs without triggering the degradation of acid-sensitive moieties [1].